
PRMT5-IN-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRMT5-IN-1 (hydrochloride) is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene expression regulation and various cellular processes. PRMT5-IN-1 (hydrochloride) has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PRMT5-IN-1 (hydrochloride) involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The key steps include:
- Formation of the hemiaminal intermediate.
- Conversion to the aldehyde form.
- Reaction with specific reagents to form the final hydrochloride salt.
Industrial Production Methods: Industrial production of PRMT5-IN-1 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as crystallization and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: PRMT5-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of the hemiaminal intermediate to the aldehyde form.
Substitution: Formation of covalent adducts with specific amino acid residues under physiological conditions.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents under controlled temperature and pH conditions.
Substitution: Occurs under physiological conditions, often involving nucleophilic attack by amino acid residues.
Major Products:
Scientific Research Applications
PRMT5-IN-1 (hydrochloride) has a wide range of applications in scientific research:
Cancer Biology: Used to study the role of PRMT5 in cancer cell proliferation and survival.
Epigenetics: Helps in understanding the epigenetic regulation of gene expression by inhibiting PRMT5-mediated methylation of histones.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting PRMT5 in cancer and other diseases.
Mechanism of Action
PRMT5-IN-1 (hydrochloride) exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. The compound binds to the active site of PRMT5, preventing the transfer of methyl groups to arginine residues on substrate proteins. This inhibition leads to a decrease in symmetric dimethylation of histones and non-histone proteins, affecting gene expression and cellular processes. The primary molecular targets include histones H2A, H3, and H4, as well as non-histone proteins involved in RNA processing and signal transduction .
Comparison with Similar Compounds
PRMT5-IN-1 (hydrochloride) is unique compared to other PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include:
GSK3326595: Another selective PRMT5 inhibitor with a different chemical structure.
EPZ015666: A PRMT5 inhibitor with a distinct mechanism of action and binding affinity.
Uniqueness: PRMT5-IN-1 (hydrochloride) stands out due to its ability to form covalent adducts with target proteins, leading to irreversible inhibition of PRMT5. This property enhances its efficacy in inhibiting PRMT5 activity and provides a valuable tool for studying the biological functions of PRMT5 .
Properties
Molecular Formula |
C19H20Cl2N4O5 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(5-hydroxy-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-10-yl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C19H19ClN4O5.ClH/c20-10-3-1-9(2-4-10)13(26)16-14(27)15(28)19(29-16)23-6-5-11-17-21-7-12(25)24(17)8-22-18(11)23;/h1-6,8,12-16,19,25-28H,7H2;1H/t12?,13-,14+,15-,16-,19-;/m1./s1 |
InChI Key |
OREUSXWUJCVJDC-DEPNVVRZSA-N |
Isomeric SMILES |
C1C(N2C=NC3=C(C2=N1)C=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)[C@@H](C5=CC=C(C=C5)Cl)O)O)O)O.Cl |
Canonical SMILES |
C1C(N2C=NC3=C(C2=N1)C=CN3C4C(C(C(O4)C(C5=CC=C(C=C5)Cl)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)
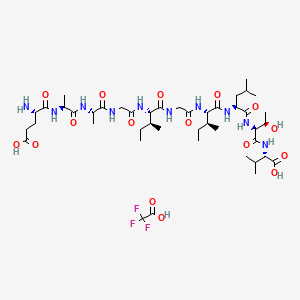
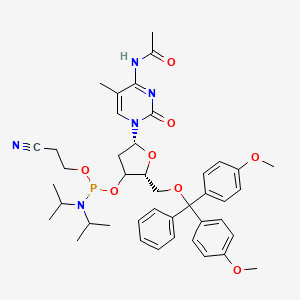

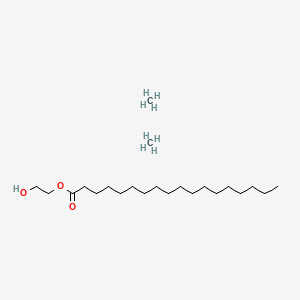
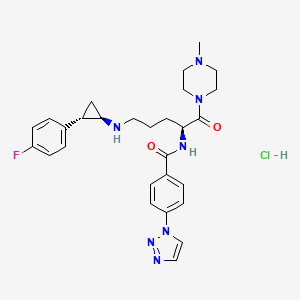

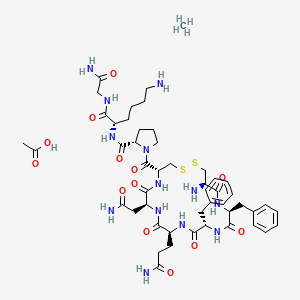
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)
![N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)
![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)


